molecular formula C8H18 B8254297 (S)-3-Methylheptane

(S)-3-Methylheptane

Cat. No.: B8254297
M. Wt: 114.23 g/mol
InChI Key: LAIUFBWHERIJIH-QMMMGPOBSA-N
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Description

(S)-3-Methylheptane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound consists of a heptane backbone with a methyl group attached to the third carbon atom. The “(S)” denotes the specific stereoisomer of the compound, indicating its spatial configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Methylheptane can be synthesized through various methods, including:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate alkyl halide. For example, reacting 3-methylhexylmagnesium bromide with ethyl iodide under anhydrous conditions can yield this compound.

    Hydrogenation: Another method involves the hydrogenation of 3-methylheptene using a suitable catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The use of high-pressure hydrogen gas and metal catalysts ensures efficient conversion of alkenes to alkanes.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methylheptane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield simpler alkanes.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols or ketones.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

(S)-3-Methylheptane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in stereochemical studies and chiral synthesis.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Methylheptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

    ®-3-Methylheptane: The enantiomer of (S)-3-Methylheptane, differing only in its spatial configuration.

    3-Methylhexane: A structural isomer with a different carbon chain arrangement.

    2-Methylheptane: Another structural isomer with the methyl group attached to the second carbon atom.

Uniqueness: this compound’s uniqueness lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and structural isomers. This makes it valuable in stereochemical studies and applications requiring precise molecular interactions.

Properties

IUPAC Name

(3S)-3-methylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUFBWHERIJIH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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